ELN318463 racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

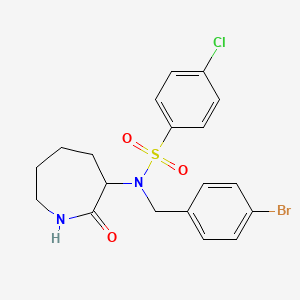

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCJYACFOQWRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ELN318463 Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN318463 is a potent, orally bioavailable small molecule that functions as a selective inhibitor of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. This technical guide delineates the mechanism of action of ELN318463 racemate, with a focus on its preferential inhibition of Aβ production over Notch signaling. This selectivity profile suggests its potential as a therapeutic agent for Alzheimer's disease with a reduced risk of mechanism-based toxicities associated with non-selective γ-secretase inhibitors. This document provides a comprehensive overview of the available preclinical data, including quantitative metrics of its activity, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Selective γ-Secretase Inhibition

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the Aβ42 isoform, in the brain is a primary initiating event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. Therefore, inhibiting γ-secretase activity presents a direct therapeutic strategy to lower Aβ production.

However, γ-secretase is a multi-subunit protease with several physiologically important substrates, most notably the Notch family of receptors. The Notch signaling pathway is crucial for cell-fate decisions, differentiation, and proliferation in various tissues. Inhibition of Notch signaling can lead to significant toxicities, including gastrointestinal and immunological complications, which have been a major hurdle in the clinical development of non-selective γ-secretase inhibitors (GSIs).

This challenge has driven the development of "APP-selective" or "Notch-sparing" GSIs, such as ELN318463, which are designed to preferentially inhibit the processing of APP over Notch. ELN318463 is a racemate that has demonstrated significant selectivity in preclinical models, offering a promising therapeutic window.

Mechanism of Action: Selective Inhibition of γ-Secretase

ELN318463 acts as a classic γ-secretase inhibitor. Its mechanism of action is centered on its ability to modulate the catalytic activity of the γ-secretase complex, thereby reducing the production of Aβ peptides from the APP C-terminal fragment (APP-CTF or C99).

Preferential Inhibition of Amyloid-β Production

Preclinical studies have demonstrated that ELN318463 exhibits a significant selectivity for the inhibition of Aβ production over the cleavage of Notch. This selectivity is a key feature of its therapeutic potential.

Interaction with the γ-Secretase Complex

While the precise binding site of ELN318463 on the γ-secretase complex has not been fully elucidated in the public domain, it is understood to interact with the complex in a manner that favors the inhibition of APP processing. It has been shown to displace an active site-directed inhibitor at very high concentrations, but only in the presence of the APP substrate, suggesting a complex interaction that may involve substrate-induced conformational changes in the enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

| Parameter | Value | Assay/Model | Reference |

| Aβ Production Inhibition (IC50) | Data not publicly available | In vitro cell-based assays | [1] |

| Notch Signaling Inhibition (IC50) | Data not publicly available | In vitro cell-based assays | [1] |

| Selectivity (Aβ vs. Notch) | 75- to 120-fold | In vitro cell-based assays | [1] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dose (Oral) | Time Point | Brain Aβ Reduction (%) | Brain Concentration | Reference |

| PDAPP Transgenic Mice | 30 mg/kg | 3 hours post-dose | ~30% | 0.69 µM | [1] |

| PDAPP Transgenic Mice | 100 mg/kg | 3 hours post-dose | ~50% | 1.87 µM | [1] |

| Wild-type FVB Mice | 30 mg/kg | 3 hours post-dose | ~40% | 0.754 µM | [1] |

| Wild-type FVB Mice | 100 mg/kg | 3 hours post-dose | ~60% | 2.7 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Mice

Note: The in vivo efficacy of ELN318463 was observed to be discordant between the PDAPP transgenic and wild-type FVB mice, with greater Aβ reduction seen in the wild-type strain. This highlights the importance of evaluating GSI potency in non-transgenic models.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited for the characterization of ELN318463.

In Vitro γ-Secretase Inhibition Assays

Objective: To determine the potency and selectivity of ELN318463 in inhibiting Aβ production and Notch signaling.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing wild-type human APP and a Notch reporter construct are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).

-

Aβ Quantification: Conditioned media from the treated cells is collected. The levels of Aβ40 and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific anti-Aβ antibodies.

-

Notch Activity Assessment: Notch signaling activity is assessed by measuring the expression of a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter. Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: IC50 values for the inhibition of Aβ production and Notch signaling are calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation. Selectivity is determined by the ratio of the Notch IC50 to the Aβ IC50.

In Vivo Efficacy Studies in Mouse Models

Objective: To evaluate the ability of orally administered ELN318463 to reduce brain Aβ levels in both a transgenic model of Alzheimer's disease and wild-type mice.

Methodology:

-

Animal Models:

-

PDAPP Transgenic Mice: These mice overexpress a mutant form of human APP (V717F) and develop age-dependent Aβ plaques.

-

Wild-type FVB Mice: Used as a non-transgenic control to assess the compound's effect on endogenous mouse Aβ.

-

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) via gavage at specified doses (e.g., 30 and 100 mg/kg).

-

Tissue Collection: At a predetermined time point after dosing (e.g., 3 hours), animals are euthanized, and brains are rapidly harvested.

-

Brain Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors.

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain homogenates are measured by ELISA.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of ELN318463. Brain tissue is also analyzed to determine the brain concentration of the compound. Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated.

-

Data Analysis: The percentage reduction in brain Aβ levels in the treated groups is calculated relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified Signaling Pathways of APP and Notch Processing and the Site of Action of ELN318463. This diagram illustrates the sequential cleavage of Amyloid Precursor Protein (APP) by β- and γ-secretase to produce Amyloid-β (Aβ), and the ligand-induced cleavage of the Notch receptor by γ-secretase, leading to the release of the Notch Intracellular Domain (NICD) and subsequent target gene transcription. ELN318463 selectively inhibits the γ-secretase-mediated cleavage of the C99 fragment of APP.

Figure 2: Experimental Workflows for In Vitro and In Vivo Evaluation of ELN318463. This diagram outlines the key steps in the in vitro assessment of IC50 values for Aβ and Notch inhibition and the in vivo evaluation of brain Aβ reduction and pharmacokinetic profiling in mouse models.

Conclusion

This compound is a selective γ-secretase inhibitor that demonstrates a clear preference for inhibiting the production of amyloid-beta peptides over the processing of the Notch receptor. This selectivity, observed in both in vitro and in vivo preclinical models, represents a significant advancement in the development of safer therapeutic agents for Alzheimer's disease. The data presented in this technical guide provides a comprehensive overview of the mechanism of action of ELN318463, highlighting its potential to reduce the amyloidogenic burden in the brain while minimizing the risk of Notch-related side effects. Further investigation into the precise molecular interactions and long-term efficacy and safety of ELN318463 and similar APP-selective GSIs is warranted.

References

In-Depth Technical Guide: Interaction of ELN318463 Racemate with Amyloid Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the ELN318463 racemate and the amyloid precursor protein (APP). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the involved biological pathways and workflows.

Introduction to ELN318463 and its Therapeutic Rationale

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, an intramembrane protease, is a key therapeutic target for reducing Aβ production.

ELN318463 is an investigational drug that acts as an APP-selective γ-secretase inhibitor. It has been shown to preferentially inhibit the processing of APP over other γ-secretase substrates, most notably the Notch receptor. The "Notch-sparing" activity of ELN318463 is a critical feature, as the inhibition of Notch signaling is associated with significant toxicity, a major hurdle in the development of previous γ-secretase inhibitors. This selectivity suggests a potentially wider therapeutic window for ELN318463 in the treatment of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the available quantitative data for ELN318463, highlighting its potency and selectivity.

Table 1: In Vitro Potency of ELN318463

| Target | Assay System | Parameter | Value | Reference |

| γ-secretase (PS1) | Cell-based assay | EC50 | 12 nM | [1][2] |

| γ-secretase (PS2) | Cell-based assay | EC50 | 656 nM | [1][2] |

Table 2: Selectivity of ELN318463

| Parameter | Assay System | Value | Reference |

| Aβ Production vs. Notch Signaling Inhibition | Dual-assay CHO cell line | 75- to 120-fold | [3] |

| PS1 vs. PS2 Selectivity | Cell-based assay | 51-fold | [1][2] |

Signaling Pathways

The following diagrams illustrate the canonical processing of APP and the Notch signaling pathway, and the proposed mechanism of action for ELN318463.

Caption: Amyloidogenic processing of APP and the inhibitory action of ELN318463.

Caption: Notch signaling pathway and the sparing mechanism of ELN318463.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of ELN318463.

Dual Assay for Simultaneous Inhibition of Aβ and Notch Signaling in Cells

This protocol is based on the methodology described for testing the potency and selectivity of γ-secretase inhibitors against both APP and Notch substrates simultaneously.[3]

Objective: To determine the half-maximal effective concentration (EC50) of ELN318463 for the inhibition of Aβ production and Notch signaling in a cellular context.

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing:

-

APPSw (Swedish mutation of APP)

-

A Notch substrate lacking the ectodomain (NotchΔE)

-

A Notch-responsive Luciferase reporter gene

Materials:

-

CHO cell line described above

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Aβ ELISA kit (for Aβ40 or Aβ42)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance (for ELISA) and luminescence (for luciferase)

Procedure:

-

Cell Seeding: Seed the dual-reporter CHO cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add the diluted compound or vehicle control to the cells.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Aβ Quantification (ELISA):

-

Collect the conditioned medium from each well.

-

Perform an ELISA for Aβ40 or Aβ42 according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

-

Notch Signaling Quantification (Luciferase Assay):

-

Lyse the cells remaining in the plate.

-

Add the luciferase assay reagent to the cell lysate according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

For both Aβ and Notch signaling, normalize the data to the vehicle-treated control wells (representing 100% activity).

-

Plot the normalized data against the logarithm of the ELN318463 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 values for the inhibition of Aβ production and Notch signaling.

-

Calculate the selectivity ratio by dividing the EC50 for Notch inhibition by the EC50 for Aβ inhibition.

-

Caption: Workflow for the dual Aβ and Notch inhibition assay.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its potent and selective inhibition of γ-secretase-mediated APP processing. Its significant selectivity for APP over Notch provides a potential solution to the toxicity issues that have plagued earlier generations of γ-secretase inhibitors. The data and protocols presented in this guide offer a detailed resource for researchers working on the development of novel AD therapies targeting the amyloid cascade. Further in-depth studies are warranted to fully elucidate the clinical potential of this compound.

References

ELN318463 Racemate: A Preclinical Candidate for Alzheimer's Disease Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) remains a formidable challenge in neurodegenerative research, with the accumulation of amyloid-beta (Aβ) peptides as a central pathological hallmark. The γ-secretase enzyme, responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ, has been a prime therapeutic target. This document provides a comprehensive technical overview of ELN318463 racemate, a potent, orally bioavailable, and brain-penetrant γ-secretase inhibitor that has been investigated for its potential role in Alzheimer's disease research. We will delve into its mechanism of action, preclinical data, and the experimental methodologies used to characterize this compound.

Introduction to this compound

This compound is the racemic mixture of ELN318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] As a small molecule, it was designed to modulate the production of Aβ peptides, particularly the aggregation-prone Aβ42, by inhibiting the catalytic activity of the γ-secretase complex. The therapeutic hypothesis is that by reducing the levels of Aβ in the brain, one could slow or prevent the progression of Alzheimer's disease.

Mechanism of Action: Selective Inhibition of γ-Secretase

The primary mechanism of action of ELN318463 is the selective inhibition of γ-secretase, a multi-subunit protease complex. This complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch.

Differential Inhibition of Presenilin-1 (PS1) and Presenilin-2 (PS2)

The catalytic core of the γ-secretase complex is comprised of either Presenilin-1 (PS1) or Presenilin-2 (PS2). ELN318463 exhibits differential inhibition of γ-secretase complexes containing these two different presenilins. It is significantly more potent in inhibiting PS1-containing complexes compared to those containing PS2.[1][3][4] This selectivity is a key characteristic of the compound.

Selectivity for Aβ Production over Notch Signaling

A major challenge in the development of γ-secretase inhibitors has been the on-target toxicity associated with the inhibition of Notch signaling, which is crucial for normal cellular function in various tissues. ELN318463 was developed to be an APP-selective inhibitor, demonstrating a significant window of selectivity for inhibiting Aβ production over Notch processing. In cellular assays, it was found to be 75- to 120-fold more selective for inhibiting Aβ production compared to its effect on Notch signaling.

Quantitative Preclinical Data

The preclinical evaluation of ELN318463 has provided key quantitative data regarding its potency and in vivo activity.

Table 1: In Vitro Potency of ELN318463

| Target | Assay System | Parameter | Value | Reference |

| PS1-containing γ-secretase | Cellular | EC50 | 12 nM | |

| PS2-containing γ-secretase | Cellular | EC50 | 656 nM | |

| Aβ Production vs. Notch Signaling | Cellular | Selectivity Ratio | 75- to 120-fold |

Table 2: In Vivo Brain Concentrations of ELN318463 in Murine Models

| Animal Model | Oral Dose | Brain Concentration | Reference |

| FVB Mice | 30 mg/kg | 0.754 µM | |

| PDAPP Mice | 30 mg/kg | 0.69 µM | |

| FVB Mice | 100 mg/kg | 2.7 µM | |

| PDAPP Mice | 100 mg/kg | 1.87 µM |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies employed in the preclinical characterization of ELN318463.

Cell-Based Assays for γ-Secretase Activity

-

Cell Lines: Human embryonic kidney (HEK293) cells stably co-expressing human APP and either human PS1 or PS2 were likely used to assess the differential inhibition of the two γ-secretase complexes.

-

Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAs) were employed to measure the levels of secreted Aβ peptides (Aβ40 and Aβ42) in the conditioned media of the cultured cells following treatment with varying concentrations of ELN318463.

-

Notch Signaling Assay: A cell-based reporter gene assay was likely used to determine the effect of ELN318463 on Notch signaling. This would involve cells co-transfected with a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.

In Vivo Studies in Transgenic Mouse Models

-

Animal Models: The PDAPP transgenic mouse model of Alzheimer's disease, which overexpresses a mutant form of human APP and develops age-dependent Aβ plaques, was used to assess the in vivo efficacy of ELN318463. Wild-type FVB mice served as controls.

-

Drug Administration: ELN318463 was administered orally to the mice.

-

Brain Tissue Analysis: Following treatment, brain tissue was collected and homogenized. The levels of Aβ peptides in the brain homogenates were quantified by ELISA. Brain drug concentrations were determined using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Visualizing the Role of ELN318463

Signaling Pathway of γ-Secretase Inhibition

Caption: Mechanism of ELN318463 action on γ-secretase.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for ELN318463.

Discussion and Future Directions

This compound represents a significant effort in the development of γ-secretase inhibitors for Alzheimer's disease. Its selectivity for PS1-containing complexes and its favorable window of selectivity over Notch signaling were promising features in its preclinical profile. The in vivo data demonstrating brain penetration and reduction of Aβ levels in a relevant transgenic mouse model further underscored its potential.

However, the development of γ-secretase inhibitors for Alzheimer's disease has been fraught with challenges, including on-target toxicities and a lack of clinical efficacy in later-stage trials of other compounds. Future research in this area could focus on several aspects:

-

Further Elucidation of Selectivity: A deeper understanding of the molecular determinants of ELN318463's selectivity for PS1 over PS2 and for APP over Notch could inform the design of next-generation inhibitors with even better safety profiles.

-

Long-term Efficacy and Safety: While acute studies showed a reduction in brain Aβ, long-term studies would be necessary to assess the impact on plaque deposition, cognitive function, and potential long-term side effects.

-

Combination Therapies: Investigating the potential of ELN318463 in combination with other therapeutic modalities, such as anti-Aβ antibodies or BACE1 inhibitors, could offer synergistic effects.

Conclusion

This compound is a well-characterized, potent, and selective γ-secretase inhibitor that has provided valuable insights into the therapeutic potential and challenges of targeting this enzyme for the treatment of Alzheimer's disease. The detailed preclinical data and methodologies associated with its investigation serve as an important reference for the ongoing research and development of novel disease-modifying therapies for this devastating neurodegenerative disorder.

References

Understanding the Racemic Nature of ELN318463: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN318463 is recognized as a potent and selective inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This technical guide provides a comprehensive overview of the racemic nature of ELN318463. While specific experimental data for the synthesis and chiral separation of ELN318463 are not publicly available, this document outlines the general methodologies and conceptual frameworks used to characterize such compounds. It includes illustrative experimental protocols, data presentation tables, and visualizations of relevant biological pathways and experimental workflows to provide a thorough understanding for researchers in the field of neurodegenerative disease and drug development.

Introduction to ELN318463 and its Racemic Nature

ELN318463 is an investigational compound that has demonstrated selective inhibition of the γ-secretase enzyme complex, with a notable preference for presenilin-1 (PS1) over presenilin-2 (PS2) containing complexes. The compound is synthesized as a racemic mixture, meaning it consists of an equal proportion of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. In pharmacology, it is crucial to understand the distinct properties of each enantiomer, as they can exhibit significant differences in biological activity, metabolic stability, and toxicity.

The differential pharmacology of enantiomers is a well-established principle in drug development. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the characterization of the racemic mixture and the individual stereoisomers of ELN318463 is a critical step in its preclinical and clinical evaluation.

Synthesis and Chiral Resolution

While the specific synthetic route for ELN318463 has not been disclosed in the public domain, the synthesis of a racemic compound of its structural complexity would typically involve a multi-step organic synthesis process.

General Approach to Racemic Synthesis

The synthesis would likely culminate in a key reaction step that creates the chiral center, resulting in the formation of both enantiomers in a 1:1 ratio.

Illustrative Racemic Synthesis Workflow

Caption: Generalized workflow for the synthesis of a racemic compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step. Several techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a common and effective method.

Experimental Protocol: Chiral HPLC Separation (Illustrative)

-

Column Selection: A chiral stationary phase (CSP) is selected based on the chemical properties of ELN318463. Common CSPs include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is developed to achieve baseline separation of the two enantiomers.

-

Sample Preparation: A solution of racemic ELN318463 is prepared in a solvent compatible with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Controlled, often at room temperature or slightly elevated to improve peak shape.

-

Detection: UV detection at a wavelength where ELN318463 exhibits strong absorbance.

-

-

Data Analysis: The retention times of the two peaks correspond to the two enantiomers. The area under each peak is used to determine the enantiomeric excess (e.e.) and the relative proportions of each enantiomer.

Biological Activity of ELN318463 Enantiomers

The primary biological target of ELN318463 is the γ-secretase enzyme complex. It is hypothesized that one enantiomer of ELN318463 is significantly more potent in inhibiting γ-secretase than the other. To investigate this, a series of in vitro assays are necessary.

γ-Secretase Inhibition Assay

This assay directly measures the enzymatic activity of γ-secretase in the presence of the test compounds.

Experimental Protocol: In Vitro γ-Secretase Activity Assay (Illustrative)

-

Enzyme Source: A cell-free preparation containing active γ-secretase is used. This can be derived from cell lines overexpressing the γ-secretase components (e.g., HEK293 cells) or from purified enzyme preparations.

-

Substrate: A fluorogenic or chemiluminescent substrate that is specifically cleaved by γ-secretase is used. This substrate mimics the cleavage site of the amyloid precursor protein (APP).

-

Assay Procedure:

-

The γ-secretase enzyme preparation is incubated with varying concentrations of racemic ELN318463 and each of its purified enantiomers.

-

The substrate is added, and the reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the product formation is quantified by measuring the fluorescence or luminescence signal.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the racemate and each enantiomer to determine their relative potencies.

γ-Secretase Inhibition of APP Processing

Caption: Inhibition of γ-secretase by ELN318463 blocks the production of Amyloid-β.

Amyloid-β (Aβ) Production Assay

This cell-based assay measures the effect of the compounds on the production of Aβ peptides, the primary pathogenic species in Alzheimer's disease.

Experimental Protocol: Cellular Aβ Production Assay (Illustrative)

-

Cell Line: A cell line that secretes Aβ peptides is used, such as SH-SY5Y neuroblastoma cells or CHO cells stably expressing human APP.

-

Treatment: Cells are treated with various concentrations of racemic ELN318463 and its individual enantiomers for a specified time (e.g., 24-48 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.

-

Data Analysis: The half-maximal effective concentration (EC50) for the reduction of Aβ40 and Aβ42 is determined for each compound.

Notch Signaling Pathway Assay

A critical consideration for γ-secretase inhibitors is their potential to interfere with the cleavage of other substrates, most notably the Notch receptor. Inhibition of Notch signaling can lead to significant toxicity.

Experimental Protocol: Notch Cleavage Assay (Illustrative)

-

Cell Line: A reporter cell line is used that expresses a modified Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.

-

Treatment: The reporter cells are treated with the test compounds at concentrations that effectively inhibit Aβ production.

-

Assay Procedure: Following treatment, the cells are lysed, and the activity of the reporter gene is measured.

-

Data Analysis: A decrease in reporter gene activity indicates inhibition of Notch signaling. The selectivity of the ELN318463 enantiomers can be determined by comparing their IC50 values for Aβ reduction versus Notch inhibition.

Notch Signaling Pathway and Potential Inhibition

Caption: The Notch signaling pathway and the potential for off-target inhibition by γ-secretase inhibitors.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and concise tabular format to allow for easy comparison of the racemic mixture and its individual enantiomers.

Table 1: Illustrative In Vitro Potency and Selectivity of ELN318463 and its Enantiomers

| Compound | γ-Secretase IC50 (nM) | Aβ40 EC50 (nM) | Aβ42 EC50 (nM) | Notch IC50 (nM) | Selectivity Index (Notch IC50 / Aβ42 EC50) |

| Racemic ELN318463 | 5.2 | 10.5 | 8.1 | >1000 | >123 |

| Enantiomer A | 2.1 | 4.3 | 3.5 | >1000 | >285 |

| Enantiomer B | 89.7 | 150.2 | 125.6 | >1000 | >7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for ELN318463 enantiomers is not publicly available.

Conclusion

ELN318463 is a promising racemic γ-secretase inhibitor. A thorough understanding of its racemic nature is paramount for its development as a potential therapeutic for Alzheimer's disease. This guide has outlined the general experimental approaches required to synthesize, separate, and characterize the individual enantiomers of ELN318463. The illustrative protocols and data highlight the importance of evaluating the stereoisomers for their distinct pharmacological profiles, including their potency against γ-secretase, their ability to reduce Aβ production, and their selectivity over Notch signaling. Further research and disclosure of specific experimental data will be necessary to fully elucidate the therapeutic potential of the individual enantiomers of ELN318463.

An In-depth Technical Guide to ELN318463 Racemate (CAS: 851599-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN318463 racemate is a potent and selective inhibitor of gamma-secretase, an enzyme critically involved in the cleavage of the amyloid precursor protein (APP). This document provides a comprehensive overview of the known properties of this compound, with a focus on its chemical characteristics, biological activity, and its potential as a therapeutic agent. The information is curated to be of maximal utility to professionals in the fields of neuroscience, oncology, and drug development.

Chemical and Physical Properties

This compound, identified by the CAS number 851599-82-1, is a synthetic small molecule. Its fundamental properties are summarized in the table below, providing a foundational reference for experimental design and formulation.

| Property | Value | Reference |

| CAS Number | 851599-82-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₀BrClN₂O₃S | [1][3] |

| Molecular Weight | 471.8 g/mol | [2][3] |

| Synonyms | N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | [1][3] |

Mechanism of Action: Gamma-Secretase Inhibition

This compound functions as a selective inhibitor of gamma-secretase, a multi-subunit protease complex. The primary role of gamma-secretase in Alzheimer's disease pathology is the final cleavage of APP to produce amyloid-beta (Aβ) peptides, which are the main component of amyloid plaques in the brain.

The inhibitory action of ELN318463 is noteworthy for its selectivity. It demonstrates a significant preference for inhibiting the production of Aβ over the cleavage of Notch, another critical substrate of gamma-secretase. This selectivity is a crucial attribute, as Notch signaling is vital for normal cellular function, and its inhibition can lead to significant toxicity. Reports indicate a 75- to 120-fold selectivity for inhibiting Aβ production compared to Notch signaling in cellular assays.[4]

Below is a simplified representation of the signaling pathway affected by this compound.

Figure 1: Simplified diagram illustrating the inhibitory effect of this compound on the gamma-secretase-mediated cleavage of APP, leading to reduced Aβ production, with less impact on the Notch signaling pathway.

In Vitro and In Vivo Activity

In Vitro Studies

In cellular assays, ELN318463 has been shown to be a potent inhibitor of Aβ production. It acts as a classic gamma-secretase inhibitor and can displace active site-directed inhibitors, albeit at high concentrations and in the presence of a substrate.[4] For instance, in the presence of 20 μg/mL of the MBP-C125 substrate, ELN318463 displaces an active site isostere with an ED50 of 23 μM.[4] This value is significantly higher than its IC50 for Aβ production, indicating a complex interaction with the enzyme-substrate complex.[4]

In Vivo Studies

Preclinical studies in animal models have been conducted to evaluate the efficacy of ELN318463 in reducing brain Aβ levels. One study highlighted a discordant efficacy of ELN318463 in reducing brain Aβ in PDAPP transgenic mice compared to wild-type FVB mice, suggesting that the pathological context may influence the drug's effectiveness.[4]

Experimental Protocols

While detailed, step-by-step experimental protocols for ELN318463 are not publicly available, the following outlines a general workflow for assessing the in vitro efficacy of a gamma-secretase inhibitor, based on the available information.

Figure 2: A generalized workflow for an in vitro experiment to determine the IC50 of this compound for the inhibition of Aβ production.

Considerations for Racemic Mixtures in Drug Development

It is important to note that ELN318463 is a racemate, a mixture of equal parts of two enantiomers. The pharmacological and pharmacokinetic properties of individual enantiomers can differ significantly. While specific data for the individual enantiomers of ELN318463 are not available in the public domain, it is a critical consideration for further drug development. Studies on other racemic drugs have demonstrated stereoselective disposition, with differences in plasma protein binding, clearance, and half-life between enantiomers.

Conclusion

This compound is a selective gamma-secretase inhibitor with demonstrated efficacy in reducing Aβ production in preclinical models. Its selectivity for APP processing over Notch signaling makes it an interesting candidate for further investigation. However, the lack of detailed public data on its pharmacokinetics, pharmacodynamics, and the activity of its individual enantiomers highlights the need for further research to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound based on the currently available information, serving as a starting point for researchers and drug development professionals.

References

The Cutting Edge: A Technical Guide to APP-Selective γ-Secretase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amyloid cascade hypothesis has long positioned the γ-secretase complex as a pivotal target in the development of therapeutics for Alzheimer's disease. This intricate intramembrane protease is responsible for the final cleavage of the amyloid precursor protein (APP), a step that generates the amyloid-beta (Aβ) peptides central to the pathology of the disease. However, the clinical development of pan-γ-secretase inhibitors has been fraught with challenges, primarily due to on-target toxicity associated with the inhibition of Notch signaling, a critical pathway for cell-fate determination. This has led to a paradigm shift in the field, focusing on the development of APP-selective γ-secretase inhibitors that can spare Notch cleavage, thus offering a more favorable safety profile. This technical guide provides an in-depth overview of the key features of these selective inhibitors, including their mechanism of action, quantitative data on their selectivity, and detailed experimental protocols for their characterization.

Mechanism of Action: Targeting the Protease with Precision

APP-selective γ-secretase inhibitors are designed to preferentially block the cleavage of APP over other substrates, most notably the Notch receptor. While the precise molecular mechanisms underpinning this selectivity are still under active investigation, several hypotheses have emerged. These include the potential for inhibitors to bind to allosteric sites on the γ-secretase complex that differentially affect the processing of various substrates, or the possibility that they interact with substrate-specific docking sites. The goal is to achieve a therapeutic window where Aβ production is significantly reduced without causing the detrimental side effects associated with Notch inhibition, such as gastrointestinal toxicity and immunosuppression.[1][2]

Quantitative Data on APP-Selective γ-Secretase Inhibitors

The selectivity of γ-secretase inhibitors is a critical parameter in their development. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) for the inhibition of APP cleavage (measured by Aβ production) to the IC50 for the inhibition of Notch cleavage (measured by the release of the Notch intracellular domain, NICD). A higher selectivity ratio (IC50 Notch / IC50 APP) indicates a greater preference for inhibiting APP processing. The following tables summarize the in vitro potencies and selectivities of several notable γ-secretase inhibitors.

| Compound | Target | IC50 (nM) | Assay System | Reference |

| Semagacestat (LY450139) | Aβ42 | 10.9 | H4 human glioma cells | [1][3] |

| Aβ40 | 12.1 | H4 human glioma cells | [1][3] | |

| Aβ38 | 12.0 | H4 human glioma cells | [1][3] | |

| Notch Signaling | 14.1 | H4 human glioma cells | [1][3] | |

| Avagacestat (BMS-708163) | Aβ42 | 0.27 | Cell-free assay | [4] |

| Aβ40 | 0.30 | Cell-free assay | [2][4] | |

| NICD | 0.84 | Cell-free assay | [4] | |

| Notch Processing | 58 | Cell-based assay | [2][4] | |

| Begacestat (GSI-953) | Aβ production | Low nM | Cellular and cell-free assays | [5] |

| Notch cleavage | ~16-fold selective for APP | Cellular assays | [5] | |

| MRK-560 | Aβ40 | 5 | HEK293 cells | [6] |

| ELN318463 | Aβ production | 75-fold selective vs Notch | Cellular assays | [7] |

| ELN475516 | Aβ production | 120-fold selective vs Notch | Cellular assays | [7] |

Table 1: In Vitro Potency of γ-Secretase Inhibitors

| Compound | Selectivity Ratio (IC50 Notch / IC50 Aβ) | Reference |

| Semagacestat (LY450139) | ~1.3 | [3] |

| Avagacestat (BMS-708163) | ~193 (cell-free) / ~7 (cell-based) | [8] |

| Begacestat (GSI-953) | ~16 | [5] |

| ELN318463 | 75 | [7] |

| ELN475516 | 120 | [7] |

Table 2: In Vitro Selectivity of γ-Secretase Inhibitors

Experimental Protocols

Accurate and reproducible experimental methods are paramount in the evaluation of APP-selective γ-secretase inhibitors. Below are detailed protocols for key in vitro assays used to characterize their potency and selectivity.

Cell-Based Luciferase Reporter Assay for γ-Secretase Activity

This assay provides a quantitative measure of γ-secretase-mediated cleavage of either APP or Notch substrates in a cellular context.[9][10]

Materials:

-

HEK293 cell lines stably expressing:

-

A Gal4-driven luciferase reporter and a Gal4/VP16-tagged APP C-terminal fragment (C99) (for APP cleavage).

-

A Gal4-driven luciferase reporter and a Gal4/VP16-tagged extracellular-domain-deleted Notch (NΔE) (for Notch cleavage).

-

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

-

96-well tissue culture plates.

-

Test compounds (γ-secretase inhibitors).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the stable HEK293 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Treat the cells with the test compounds for 24 hours. Include a vehicle control (e.g., DMSO).

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer. The light output is proportional to the γ-secretase activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

This protocol describes the quantification of Aβ peptides (Aβ40 and Aβ42) in the conditioned media of cells treated with γ-secretase inhibitors.

Materials:

-

CHO cells stably overexpressing human APP.

-

Culture medium and 24-well plates.

-

Test compounds.

-

Aβ40 and Aβ42 ELISA kits.

-

Plate reader.

Protocol:

-

Plate the APP-overexpressing CHO cells in 24-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-48 hours.

-

Collect the conditioned media from each well.

-

Perform the Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the conditioned media samples and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding the substrate and stopping the reaction.

-

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of Aβ in each sample based on the standard curve.

-

Determine the IC50 values for the inhibition of Aβ production.

Visualizing the Pathways and Processes

To better understand the complex biological context in which APP-selective γ-secretase inhibitors operate, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

Figure 2: Canonical Notch Signaling Pathway.

Figure 3: Experimental Workflow for Inhibitor Characterization.

Conclusion

The development of APP-selective γ-secretase inhibitors represents a promising and more refined approach to targeting the amyloid cascade in Alzheimer's disease. By mitigating the dose-limiting toxicities associated with Notch inhibition, these compounds have the potential to offer a safer and more effective therapeutic strategy. The continued application of rigorous in vitro and in vivo characterization, employing the types of assays detailed in this guide, will be crucial in identifying and advancing the most promising candidates to the clinic. The quantitative data and experimental frameworks provided herein serve as a valuable resource for researchers dedicated to advancing the field of Alzheimer's drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BMS-708,163 Targets Presenilin and Lacks Notch-Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luciferase Assay for Measuring γ-Secretase Activity in Human Cells [jove.com]

- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ELN318463 Racemate: A Selective Inhibitor of Amyloid Precursor Protein γ-Secretase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and development history of ELN318463 racemate, a selective inhibitor of the γ-secretase enzyme complex with preference for the amyloid precursor protein (APP) substrate. The development of APP-selective γ-secretase inhibitors represents a significant therapeutic strategy for Alzheimer's disease, aiming to reduce the production of amyloid-β (Aβ) peptides while minimizing toxicity associated with the inhibition of other γ-secretase substrates, such as Notch. This document provides a comprehensive overview of the discovery process, key quantitative data, detailed experimental methodologies, and the logical framework of its preclinical evaluation.

Introduction: The Rationale for APP-Selective γ-Secretase Inhibition

The accumulation of amyloid-β (Aβ) peptides, particularly Aβ42, in the brain is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, a multi-protein enzyme, is therefore a prime therapeutic target for reducing Aβ production.

However, γ-secretase cleaves a variety of other transmembrane proteins, most notably the Notch receptor, which is crucial for normal cellular signaling and development. Inhibition of Notch signaling can lead to significant toxicity. This has driven the search for APP-selective γ-secretase inhibitors that can preferentially block the processing of APP over other substrates. ELN318463 emerged from such a discovery program.

Discovery of this compound

ELN318463 was identified by Elan Pharmaceuticals through a high-throughput screening (HTS) campaign of their chemical library.[1] The primary goal of this screening was to discover novel compounds that selectively inhibit the γ-secretase cleavage of APP, thereby reducing Aβ production, while having a minimal effect on Notch cleavage.

The development of specialized in vitro assays was crucial for this discovery process. These assays were designed to monitor the inhibitor's potency on both APP and Notch cleavage, allowing for the simultaneous assessment of efficacy and selectivity.

Quantitative Data Summary

This compound demonstrated significant and selective inhibition of APP processing. The key quantitative findings are summarized in the tables below.

| Parameter | Value | Description |

| EC50 (PS1) | 12 nM | Half-maximal effective concentration for the inhibition of Presenilin-1 (PS1)-comprised γ-secretase.[2] |

| EC50 (PS2) | 656 nM | Half-maximal effective concentration for the inhibition of Presenilin-2 (PS2)-comprised γ-secretase.[2] |

| Selectivity | 75- to 120-fold | Selectivity for inhibiting Aβ production over Notch signaling in cellular assays. |

Table 1: In Vitro Potency and Selectivity of ELN318463

| Animal Model | Efficacy | Key Observation |

| PDAPP Transgenic Mice | Demonstrated reduction of brain Aβ. | --- |

| Wild-type FVB Mice | Showed discordant efficacy compared to PDAPP mice. | This suggests that the potency of the inhibitor can be influenced by factors such as APP expression levels or the presence of PS1 mutations in the transgenic model. |

Table 2: In Vivo Efficacy of ELN318463

Experimental Protocols

Detailed methodologies were employed to characterize the activity and selectivity of ELN318463.

In Vitro γ-Secretase Inhibition Assays

Objective: To determine the potency of ELN318463 against γ-secretase cleavage of APP and Notch substrates.

Methodology:

-

Enzyme Source: Membranes from cells overexpressing the human γ-secretase complex (Presenilin, Nicastrin, APH-1, and PEN-2) were used as the source of the enzyme.

-

Substrates:

-

APP substrate: A recombinant C-terminal fragment of APP (C99) was used.

-

Notch substrate: A recombinant Notch-based substrate representing the transmembrane and juxtamembrane domains was utilized.

-

-

Assay Procedure:

-

The enzyme preparation was incubated with the respective substrate in the presence of varying concentrations of ELN318463.

-

The reaction was carried out in a buffer containing detergents to solubilize the membrane-bound components.

-

The cleavage products (Aβ for the APP substrate and the Notch intracellular domain for the Notch substrate) were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis: The concentration of inhibitor that produced 50% inhibition of product formation (IC50) was calculated.

Cellular Assay for Aβ and Notch Signaling

Objective: To assess the selectivity of ELN318463 for inhibiting Aβ production versus Notch signaling in a cellular context.

Methodology:

-

Cell Line: A Chinese Hamster Ovary (CHO) cell line was engineered to stably express:

-

Human APP with the Swedish mutation (APPSw) to enhance Aβ production.

-

A constitutively active form of the human Notch receptor.

-

A Notch-responsive reporter gene (e.g., luciferase).

-

-

Assay Procedure:

-

The cells were plated and treated with a range of concentrations of ELN318463 for a defined period (e.g., 24 hours).

-

Aβ Quantification: The concentration of Aβ40 and Aβ42 in the cell culture supernatant was measured by ELISA.

-

Notch Signaling Quantification: The activity of the Notch-responsive reporter gene (luciferase) was measured from cell lysates.

-

-

Data Analysis: The EC50 values for the inhibition of Aβ production and Notch signaling were determined to calculate the selectivity ratio.

In Vivo Efficacy in Mouse Models

Objective: To evaluate the ability of ELN318463 to reduce brain Aβ levels in vivo.

Methodology:

-

Animal Models:

-

PDAPP transgenic mice: These mice overexpress a mutant form of human APP and develop age-dependent Aβ plaques.

-

Wild-type FVB mice: Used as a control to assess the effect of the compound in a non-transgenic background.

-

-

Dosing: ELN318463 was administered orally to the mice.

-

Tissue Collection and Analysis:

-

At a specified time after the final dose, the mice were euthanized, and their brains were collected.

-

The brain tissue was homogenized, and the levels of Aβ40 and Aβ42 were quantified by ELISA.

-

-

Data Analysis: The percentage reduction in brain Aβ levels in the treated group was compared to the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Amyloid Precursor Protein (APP) processing pathways.

Caption: Development workflow for this compound.

Caption: Logical framework for developing ELN318463.

Conclusion

The discovery and preclinical development of this compound illustrate a targeted approach to Alzheimer's disease therapy. By focusing on the selective inhibition of APP processing by γ-secretase, this program aimed to mitigate the safety concerns that have challenged the development of non-selective inhibitors. The use of sophisticated in vitro and cellular assays was instrumental in identifying a compound with a favorable selectivity profile. Although the clinical development status of ELN318463 is not detailed in the available literature, the methodologies and strategic framework employed in its discovery provide valuable insights for the ongoing development of disease-modifying therapies for Alzheimer's disease. The discordant in vivo results also highlight the complexities of translating in vitro potency to predictable in vivo efficacy in different animal models.

References

An In-Depth Technical Guide to ELN318463: A Comparative Analysis of the Racemate and Its Enantiomers in the Pursuit of a Selective Alzheimer's Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN318463 is a potent, small-molecule inhibitor of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease through its role in the generation of amyloid-β (Aβ) peptides. This technical guide provides a comprehensive analysis of ELN318463, focusing on the critical distinctions between its racemic form and its individual enantiomers. A key finding from preclinical research is the stereospecific nature of its inhibitory activity, with one enantiomer demonstrating significantly greater potency and selectivity for the presenilin-1 (PS1) subunit of the γ-secretase complex. This document will delve into the available quantitative data, outline relevant experimental methodologies, and visualize the pertinent biological pathways to offer a clear and actionable resource for researchers in the field of Alzheimer's drug discovery and development.

Introduction: The Rationale for Stereospecific γ-Secretase Inhibition

The accumulation of amyloid-β peptides, particularly the Aβ42 isoform, in the brain is a pathological hallmark of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While the complete inhibition of γ-secretase has been a therapeutic strategy, it has been hampered by mechanism-based toxicities arising from the enzyme's role in processing other essential substrates, most notably the Notch receptor, which is crucial for normal cellular signaling.

This has led to the pursuit of APP-selective γ-secretase inhibitors. ELN318463, developed by Elan Pharmaceuticals, emerged from this research as a compound with significant selectivity for inhibiting Aβ production over Notch signaling. Crucially, the biological activity of many chiral drugs resides predominantly in one of its enantiomers. Understanding the differential pharmacology of the racemate versus the individual enantiomers of ELN318463 is therefore paramount for optimizing therapeutic efficacy and minimizing off-target effects.

Quantitative Analysis: Racemate vs. Enantiomers

Preclinical data has revealed a significant difference in the biological activity of the components of ELN318463. While specific data directly comparing the racemate with both individual enantiomers remains proprietary or unpublished, the available information strongly indicates that the inhibitory potency resides primarily in one of the enantiomers.

A pivotal study by Elan Pharmaceuticals identified the (3R)-enantiomer, also known as ELN475516, as the more active component. The compound referred to as "ELN318463" in some public disclosures, which exhibits high potency, is likely this active enantiomer. The racemate is identified as N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide.

The following table summarizes the key quantitative data for the active enantiomer of ELN318463.

| Parameter | Value | Target | Notes |

| EC50 (PS1) | 12 nM | Presenilin-1 subunit of γ-secretase | This value represents the half-maximal effective concentration for inhibiting the PS1-containing γ-secretase complex. |

| EC50 (PS2) | 656 nM | Presenilin-2 subunit of γ-secretase | This demonstrates a significant selectivity for the PS1 isoform over the PS2 isoform of the enzyme. |

| Selectivity | 75- to 120-fold | Aβ production vs. Notch signaling | This crucial parameter highlights the compound's ability to preferentially inhibit the processing of APP over the Notch receptor, a key objective in developing safer γ-secretase inhibitors. |

Note: The lack of publicly available, direct comparative data for the racemate and the less active enantiomer underscores the proprietary nature of this information. Researchers are encouraged to consider this context when interpreting the available data.

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the characterization of γ-secretase inhibitors like ELN318463. These are intended to provide a methodological framework for researchers.

In Vitro γ-Secretase Activity Assay

Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of γ-secretase.

Methodology:

-

Enzyme Source: Prepare cell membrane fractions containing the γ-secretase complex from cell lines overexpressing APP and the components of γ-secretase (e.g., HEK293 cells).

-

Substrate: Utilize a recombinant APP C-terminal fragment (C99) as the substrate for the enzymatic reaction.

-

Incubation: Incubate the membrane preparation with the C99 substrate in the presence of varying concentrations of the test compound (e.g., ELN318463 racemate and individual enantiomers). A vehicle control (e.g., DMSO) should be included.

-

Detection: Following incubation, quantify the production of Aβ peptides (Aβ40 and Aβ42) using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Plot the percentage of Aβ production against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell-Based APP Processing Assay

Objective: To assess the ability of a test compound to inhibit the production of Aβ in a cellular context.

Methodology:

-

Cell Line: Use a cell line that stably expresses human APP, such as Chinese Hamster Ovary (CHO) or human embryonic kidney (HEK293) cells.

-

Treatment: Culture the cells in the presence of various concentrations of the test compound for a defined period (e.g., 24-48 hours).

-

Sample Collection: Collect the conditioned media from the treated cells.

-

Aβ Quantification: Measure the levels of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISAs.

-

Data Analysis: Calculate the percentage of inhibition of Aβ production for each concentration of the test compound relative to the vehicle-treated control and determine the EC50 value.

Notch Signaling Assay

Objective: To evaluate the effect of a test compound on Notch signaling to determine its selectivity.

Methodology:

-

Reporter Gene Assay: Utilize a cell line engineered with a Notch-responsive reporter gene, such as a luciferase reporter under the control of a Hes1 promoter.

-

Treatment: Treat the cells with varying concentrations of the test compound.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity, which is indicative of Notch signaling activation.

-

Data Analysis: Determine the concentration of the test compound that inhibits Notch-dependent luciferase activity by 50% (IC50). The ratio of the EC50 for Aβ inhibition to the IC50 for Notch inhibition provides the selectivity index.

Chiral Separation of ELN318463

Objective: To isolate the individual enantiomers of ELN318463 from the racemic mixture.

Methodology:

While the specific method used by Elan Pharmaceuticals is not publicly disclosed, a common approach for the chiral resolution of similar compounds is through preparative chiral High-Performance Liquid Chromatography (HPLC) .

-

Chiral Stationary Phase: Select a suitable chiral stationary phase (CSP) capable of discriminating between the enantiomers of ELN318463. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives).

-

Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers.

-

Preparative Chromatography: Inject the racemic mixture of ELN318463 onto the preparative chiral column and collect the fractions corresponding to each separated enantiomer.

-

Purity and Identity Confirmation: Analyze the collected fractions using analytical chiral HPLC to confirm enantiomeric purity. The absolute configuration of each enantiomer would typically be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

Figure 1: Amyloid Precursor Protein (APP) processing pathway.

Methodological & Application

Application Notes and Protocols for ELN318463 Racemate In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a synthesized protocol for the in vitro evaluation of ELN318463 racemate, an amyloid precursor protein (APP) selective γ-secretase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

ELN318463 is recognized as a selective inhibitor of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP). The inhibition of γ-secretase is a significant area of research, particularly in the context of Alzheimer's disease, as it can modulate the production of amyloid-beta (Aβ) peptides. ELN318463 has demonstrated differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) and presenilin-2 (PS2). This document outlines a representative in vitro assay protocol to assess the activity of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of ELN318463, highlighting its selectivity for PS1-containing γ-secretase complexes over PS2-containing complexes.

| Target | EC50 |

| Presenilin-1 (PS1)-comprised γ-secretase | 12 nM |

| Presenilin-2 (PS2)-comprised γ-secretase | 656 nM |

Signaling Pathway

The processing of amyloid precursor protein (APP) by α-, β-, and γ-secretases is a critical pathway in cellular biology. In the amyloidogenic pathway, sequential cleavage of APP by β-secretase and then γ-secretase leads to the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Non-amyloidogenic processing by α-secretase precludes Aβ formation. γ-Secretase modulators and inhibitors, such as ELN318463, target this pathway to reduce the production of Aβ peptides.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cell-based assay to evaluate the efficacy of γ-secretase inhibitors like this compound.

Caption: In Vitro Cell-Based Assay Workflow.

Detailed Experimental Protocol: Cell-Based γ-Secretase Activity Assay

This protocol describes a method for determining the in vitro efficacy of this compound using a cell line that stably expresses a substrate for γ-secretase.

1. Materials and Reagents

-

Cell Line: A suitable cell line, such as HEK293 or CHO cells, stably expressing human APP.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.

-

This compound: Stock solution prepared in DMSO.

-

Assay Plates: 96-well or 384-well cell culture plates.

-

Reagents for Lysis: Cell lysis buffer compatible with the chosen detection method.

-

Detection Kit: An ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit for the quantification of Aβ40 and/or Aβ42.

-

Phosphate-Buffered Saline (PBS)

-

DMSO (Dimethyl sulfoxide)

2. Cell Culture and Plating

-

Culture the APP-expressing cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Once the cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.

-

Resuspend the cells in a fresh culture medium and perform a cell count.

-

Seed the cells into 96-well plates at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Preparation and Treatment

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the dose-response curve. A typical concentration range might be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells, including controls, is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.

-

Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known γ-secretase inhibitor).

-

After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

4. Incubation

-

Incubate the treated plates for 24 to 48 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and the kinetics of Aβ production.

5. Sample Collection and Aβ Quantification

-

After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides.

-

Alternatively, or in addition, the cells can be lysed to measure intracellular Aβ levels.

-

Quantify the levels of Aβ40 and/or Aβ42 in the collected samples using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.

6. Data Analysis

-

For each concentration of this compound, calculate the percentage of inhibition of Aβ production relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that produces a 50% reduction in Aβ levels.

Disclaimer: This protocol is a representative example and may require optimization for specific cell lines and laboratory conditions. It is recommended to consult relevant literature for more specific details and to validate the assay performance.

Application Notes and Protocols for ELN318463 Racemate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides, which are pathological hallmarks of Alzheimer's disease. As a racemate, ELN318463 provides a valuable tool for in vitro studies aimed at understanding the mechanisms of γ-secretase inhibition and its downstream effects on cellular signaling pathways. These application notes provide detailed protocols for utilizing ELN318463 racemate in cell culture experiments to assess its inhibitory effects on Aβ production and its selectivity over Notch signaling, a critical pathway also modulated by γ-secretase.

Mechanism of Action

ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It exhibits differential inhibition of γ-secretase complexes containing presenilin 1 (PS1) versus presenilin 2 (PS2), the catalytic subunits of the enzyme. This selectivity is a key feature of ELN318463, making it a valuable research tool for dissecting the distinct roles of PS1- and PS2-containing γ-secretase complexes. The compound demonstrates a significant preference for inhibiting Aβ production over the cleavage of Notch, a transmembrane receptor crucial for cell-cell communication and development.[1][2] This selectivity is a desirable characteristic for potential therapeutic agents targeting Alzheimer's disease, as inhibition of Notch signaling is associated with toxicity.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of ELN318463.

Table 1: In Vitro Potency of ELN318463 against Presenilin 1 and Presenilin 2

| Target | EC50 (nM) | Reference |

| Presenilin 1 (PS1) γ-secretase | 12 | [3] |

| Presenilin 2 (PS2) γ-secretase | 656 | [3] |

Table 2: In Vitro Selectivity of ELN318463 for Aβ Production vs. Notch Signaling

| Parameter | Fold Selectivity | Reference |

| Aβ Production vs. Notch Signaling | 75- to 120-fold | [1][2] |

Signaling Pathways

The following diagram illustrates the canonical amyloid precursor protein (APP) processing pathway and the points of inhibition by γ-secretase inhibitors like ELN318463.

The following diagram depicts the canonical Notch signaling pathway and its inhibition by γ-secretase inhibitors.

Experimental Protocols

Protocol 1: Determination of IC50 for Aβ Production in a Cellular Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ELN318463 for the production of Aβ peptides in a cell-based assay. A CHO cell line stably overexpressing Swedish mutant APP (APPSw) is recommended for its high-level secretion of Aβ.[1]

Materials:

-

CHO cells stably expressing APPSw

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)

-

This compound

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Aβ40/Aβ42 ELISA kits

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Plate reader for absorbance or luminescence

Procedure:

-

Cell Seeding: Seed CHO-APPSw cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of ELN318463 or vehicle control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: After incubation, collect the conditioned medium from each well for Aβ analysis. Centrifuge the medium to remove any cell debris.

-

Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the compound at the tested concentrations.

-

Data Analysis:

-

Normalize the Aβ concentrations to the vehicle control.

-

Plot the percentage of Aβ inhibition against the logarithm of the ELN318463 concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Assessment of Selectivity for Aβ Production over Notch Signaling

This protocol utilizes a dual-reporter cell line to simultaneously measure the inhibition of Aβ production and Notch signaling.[1] A CHO cell line stably expressing APPSw and a Notch-responsive luciferase reporter is ideal for this purpose.[1]

Materials:

-

Dual-reporter CHO cells (APPSw and Notch-responsive luciferase reporter)

-

Complete culture medium

-

This compound

-

DMSO

-

96-well white, clear-bottom cell culture plates

-

Aβ40/Aβ42 ELISA kits

-

Luciferase assay reagent

-

Luminometer

-

Cell viability assay kit

Procedure:

-

Cell Seeding: Seed the dual-reporter CHO cells into a 96-well white, clear-bottom plate.

-

Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.

-

Cell Treatment: Treat the cells with the compound dilutions or vehicle control.

-

Incubation: Incubate for 16-24 hours.

-

Aβ Measurement: Collect an aliquot of the conditioned medium to measure Aβ40 and Aβ42 levels by ELISA as described in Protocol 1.

-

Notch Signaling Measurement:

-

Remove the remaining medium from the wells.

-

Add luciferase assay reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for cell lysis and luciferase reaction.

-

Measure the luminescence using a luminometer.

-

-

Cell Viability: Assess cell viability in parallel plates or after luminescence reading if the luciferase assay reagent is compatible.

-

Data Analysis:

-

Calculate the IC50 for Aβ inhibition as described in Protocol 1.

-

Calculate the IC50 for Notch signaling inhibition by plotting the percentage of luciferase activity inhibition against the logarithm of the ELN318463 concentration.

-

Determine the selectivity ratio by dividing the IC50 for Notch inhibition by the IC50 for Aβ inhibition.

-

Experimental Workflow

The following diagram illustrates the general workflow for evaluating γ-secretase inhibitors in cell culture.

Troubleshooting